N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)ethanesulfonamide
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Overview
Description
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)ethanesulfonamide is a complex organic compound that features a furan ring, a pyrazole ring, and an ethanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)ethanesulfonamide typically involves multiple steps, starting with the preparation of the furan and pyrazole intermediates. One common method involves the Paal-Knorr reaction to form the furan ring, followed by the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones . The final step involves the sulfonation of the ethyl group to introduce the ethanesulfonamide moiety .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The ethanesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the pyrazole ring can yield pyrazolines .
Scientific Research Applications
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)ethanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)ethanesulfonamide involves its interaction with specific molecular targets. The furan and pyrazole rings can interact with enzymes or receptors, potentially inhibiting their activity. The ethanesulfonamide group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan and pyrazole derivatives, such as:
- 2,5-furandicarboxylic acid
- 2,5-dimethylfuran
- Pyrazole-3-carboxylic acid
Uniqueness
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)ethanesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both furan and pyrazole rings, along with the ethanesulfonamide group, makes it a versatile compound for various applications .
Properties
IUPAC Name |
N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3S/c1-2-18(15,16)13-4-5-14-8-11(7-12-14)10-3-6-17-9-10/h3,6-9,13H,2,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSKTKIKMFTXHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCCN1C=C(C=N1)C2=COC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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